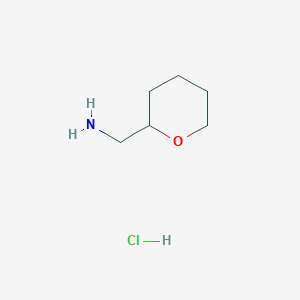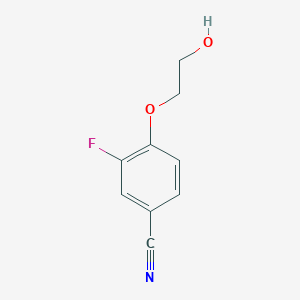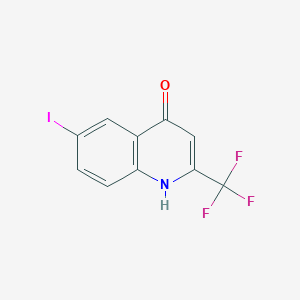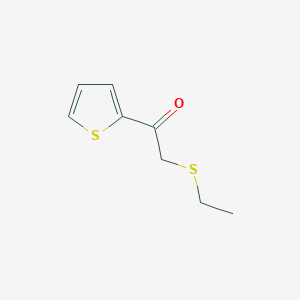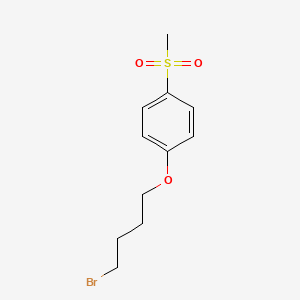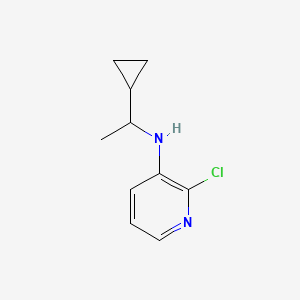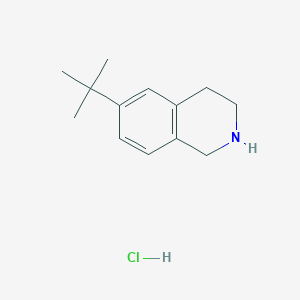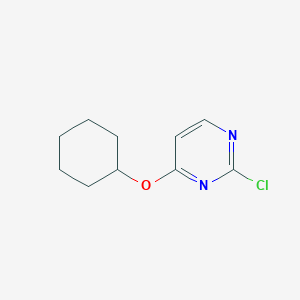
2-Chloro-4-(cyclohexyloxy)pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Substituted Pyrimidines
- Field : Organic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine can be used in the synthesis of substituted pyrimidines . This process involves a reaction between easily available chalcones and benzamidine hydrochloride .
- Method : The procedure involves a cost-effective and eco-friendly approach . The reaction takes place in the presence of eco-friendly choline hydroxide .
- Results : The result is the synthesis of partially and completely substituted pyrimidines .
-
Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in the regioselective synthesis of new pyrimidine derivatives .
- Method : The method involves nucleophilic attack on pyrimidines using N-methylpiperazine . This process is highly regioselective, favoring the formation of C-4 substituted products .
- Results : The result is the formation of new pyrimidine derivatives .
-
Palladium-Catalyzed Hiyama Cross-Couplings
- Field : Organometallic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in palladium-catalyzed Hiyama cross-couplings .
- Method : The method involves the use of 2-chloro pyrimidine coupled with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results : The result is the C2-arylation of pyrimidine derivatives .
-
Anti-Inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including 2-Chloro-4-(cyclohexyloxy)pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : The method involves solution-phase parallel synthesis and high throughput evaluation .
- Results : Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
-
Synthesis of C2-Aryl Pyrimidine Derivatives
- Field : Organometallic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings .
- Method : The method involves the use of 2-chloro pyrimidine coupled with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results : The result is the C2-arylation of pyrimidine derivatives .
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Method : The method involves the synthesis of diazine alkaloids .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium .
-
Anti-Inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including 2-Chloro-4-(cyclohexyloxy)pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : The method involves solution-phase parallel synthesis and high throughput evaluation .
- Results : Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
-
Synthesis of C2-Aryl Pyrimidine Derivatives
- Field : Organometallic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings .
- Method : The method involves the use of 2-chloro pyrimidine coupled with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results : The result is the C2-arylation of pyrimidine derivatives .
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Method : The method involves the synthesis of diazine alkaloids .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium .
Eigenschaften
IUPAC Name |
2-chloro-4-cyclohexyloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBINALOMGPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281400 | |
| Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclohexyloxy)pyrimidine | |
CAS RN |
1086376-48-8 | |
| Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



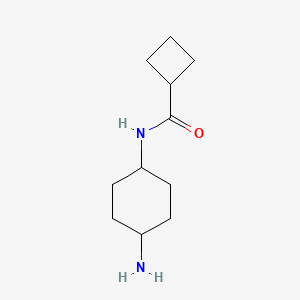
![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)
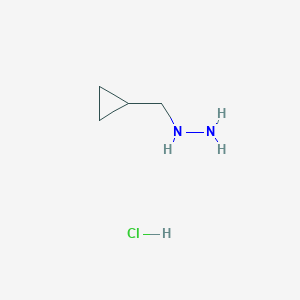
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)
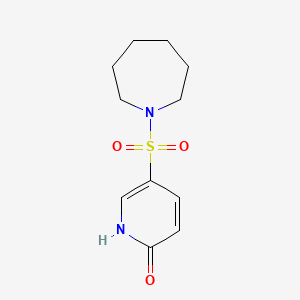
![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
